

Luteolin-4'-o-glucoside: Application Notes for Use as an Analytical Standard

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Compound of Interest

Compound Name: Luteolin-4'-o-glucoside

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Introduction

Luteolin-4'-o-glucoside is a naturally occurring flavonoid glycoside, a class of compounds widely distributed in the plant kingdom.[1] As a derivative of luteolin, it is recognized for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] These attributes make **luteolin-4'-o-glucoside** a compound of significant interest in pharmaceutical and nutraceutical research. For accurate and reproducible studies, the availability of a well-characterized analytical standard is paramount. This document provides detailed application notes and protocols for the use of **luteolin-4'-o-glucoside** as an analytical standard in research and quality control settings.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and use in analytical method development.

| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | 5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | [1] |
| Synonyms | Juncein | [4] |
| Molecular Formula | C ₂₁ H ₂₀ O ₁₁ | [1] |
| Molecular Weight | 448.38 g/mol | |
| CAS Number | 6920-38-3 | [1] |
| Appearance | Typically a yellow powder | |
| Melting Point | ~210°C (decomposition) | [5] |
| Solubility | Soluble in DMSO and methanol. Poorly soluble in water. | [2] |

Applications in Analytical Chemistry

Luteolin-4'-o-glucoside as an analytical standard is primarily used for:

- **Identification and Quantification:** In High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify its presence in plant extracts, dietary supplements, and biological matrices.
- **Method Validation:** As a reference material for the validation of analytical methods, including the determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
- **Quality Control:** For the quality control of herbal products and dietary supplements to ensure the consistency and potency of the active ingredients.

- Pharmacokinetic Studies: To develop analytical methods for the determination of **luteolin-4'-o-glucoside** and its metabolites in biological fluids, enabling the study of its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is fundamental for reliable quantitative analysis.

Materials:

- **Luteolin-4'-o-glucoside** analytical standard
- HPLC-grade methanol or Dimethyl sulfoxide (DMSO)
- Volumetric flasks (Class A)
- Analytical balance
- Pipettes

Protocol:

- Stock Solution (e.g., 1 mg/mL):
 - Accurately weigh approximately 10 mg of **luteolin-4'-o-glucoside** analytical standard.
 - Transfer the weighed standard to a 10 mL volumetric flask.
 - Add a small amount of methanol or DMSO to dissolve the standard completely. Sonication may be used to aid dissolution.
 - Once dissolved, bring the volume up to the 10 mL mark with the same solvent.
 - Stopper the flask and invert it several times to ensure homogeneity.
 - Store the stock solution at -20°C in a light-protected container.[\[2\]](#)

- Working Solutions:
 - Prepare a series of working solutions by serially diluting the stock solution with the mobile phase or a suitable solvent to the desired concentrations for constructing a calibration curve.
 - For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

HPLC-UV Method for Quantification

This protocol provides a general HPLC-UV method that can be adapted for the quantification of **luteolin-4'-o-glucoside**.

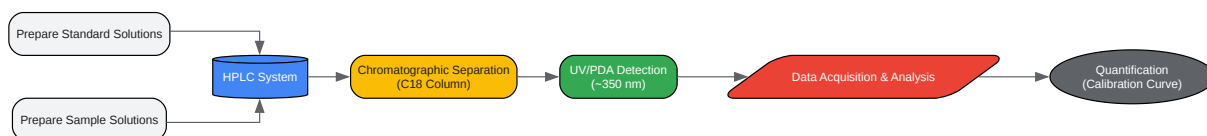
Instrumentation and Conditions:

- HPLC System: A system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[\[3\]](#)
- Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid or 0.5% acetic acid) to improve peak shape.[\[6\]](#)
- Flow Rate: Typically 0.8-1.0 mL/min.[\[3\]](#)
- Column Temperature: 30-40°C.
- Detection Wavelength: Approximately 350 nm.
- Injection Volume: 10-20 µL.[\[3\]](#)

Example Gradient Program:

| Time (min) | %A (Water + 0.1% Formic Acid) | %B (Acetonitrile + 0.1% Formic Acid) |
|------------|-------------------------------|--------------------------------------|
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |

Workflow Diagram for HPLC Analysis:



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Caption: A typical workflow for the quantitative analysis of **Luteolin-4'-o-glucoside** using HPLC.

LC-MS/MS Method for High-Sensitivity Quantification

For trace-level analysis in complex matrices like plasma, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

- **LC-MS/MS System:** A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

- Column: A C18 or similar reversed-phase column.[6]
- Mobile Phase: Similar to HPLC-UV, using solvents compatible with mass spectrometry (e.g., formic acid instead of non-volatile acids).[6]
- Ionization Mode: ESI in negative mode is often effective for flavonoids.[7]
- MS/MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions need to be optimized by direct infusion of the standard.
 - Example Precursor Ion $[M-H]^-$: m/z 447.1
 - Example Product Ions: m/z 285.1 (aglycone fragment)

Example LC-MS/MS Parameters:

| Parameter | Setting |
|-------------------|---------------------------------|
| Column | C18, 2.1 x 100 mm, 1.7 μ m |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 450°C |

Quantitative Data Summary

The following table summarizes representative validation parameters for the analysis of luteolin and its glycosides using chromatographic methods. These values can serve as a benchmark for method development and validation using **luteolin-4'-o-glucoside**.

| Analyte | Method | Linearity Range | r ² | LOD | LOQ | Reference |
|------------------------|------------|------------------------------|----------------|------------|-------------|-----------|
| Luteolin | HPLC-DAD | 0.01–1.0 µg | >0.99 | 0.0015 µg | 0.0051 µg | [8] |
| Luteolin | HPLC-MS/MS | 0.3–25.2 ppb & 3.0–102.3 ppb | >0.99 | 0.7 ppb | 3.5 ppb | [8] |
| Luteolin-7-O-glucoside | HPLC-UV | 50–300 µg/mL | 0.9991 | 3.62 µg/mL | 10.96 µg/mL | |
| Luteolin | HPLC-MS/MS | 1-1000 ng/mL | >0.995 | - | - | [7] |

Biological Activity and Signaling Pathways

Luteolin-4'-o-glucoside, along with its aglycone luteolin, exhibits various biological activities by modulating key cellular signaling pathways. Its anti-inflammatory effects are of particular interest.

Inhibition of Inflammatory Mediators

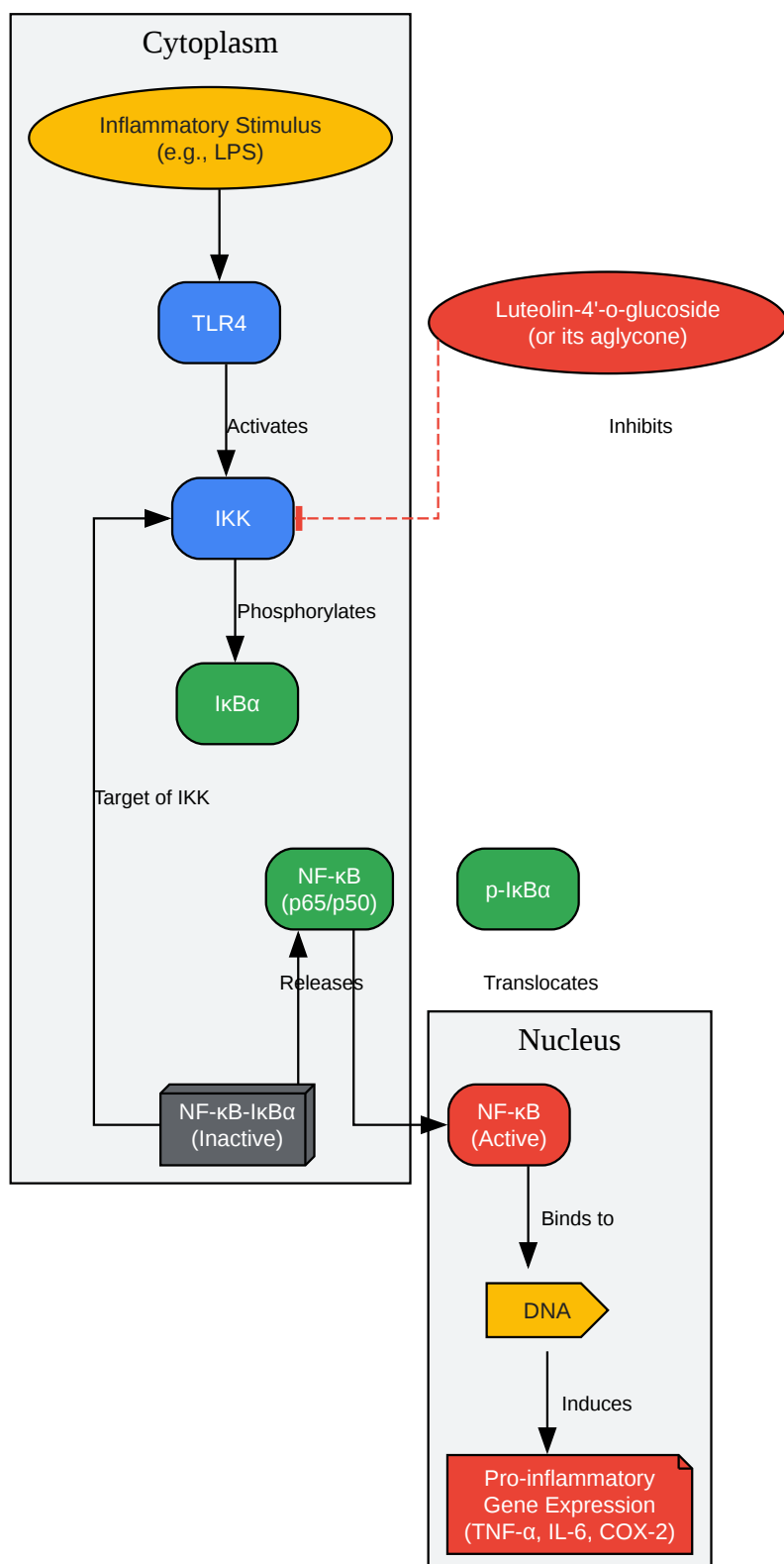
Luteolin-4'-o-glucoside has been shown to be an inhibitor of Interleukin-5 (IL-5) with an IC₅₀ of 3.7 µM.[9] IL-5 is a key cytokine involved in the maturation, recruitment, and survival of eosinophils, which are implicated in allergic inflammation.[9]

Modulation of NF-κB and MAPK Signaling Pathways

While much of the research has focused on luteolin, it is understood that glycosidic forms can be hydrolyzed to the aglycone in vivo to exert their effects.[10] Luteolin has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[5][10][11]

NF-κB Signaling Pathway Inhibition:

Luteolin can block the degradation of I κ B- α , which in turn prevents the nuclear translocation of the p65 subunit of NF- κ B.[5] This leads to a downregulation of the expression of pro-inflammatory genes such as TNF- α , IL-6, and COX-2.[12]

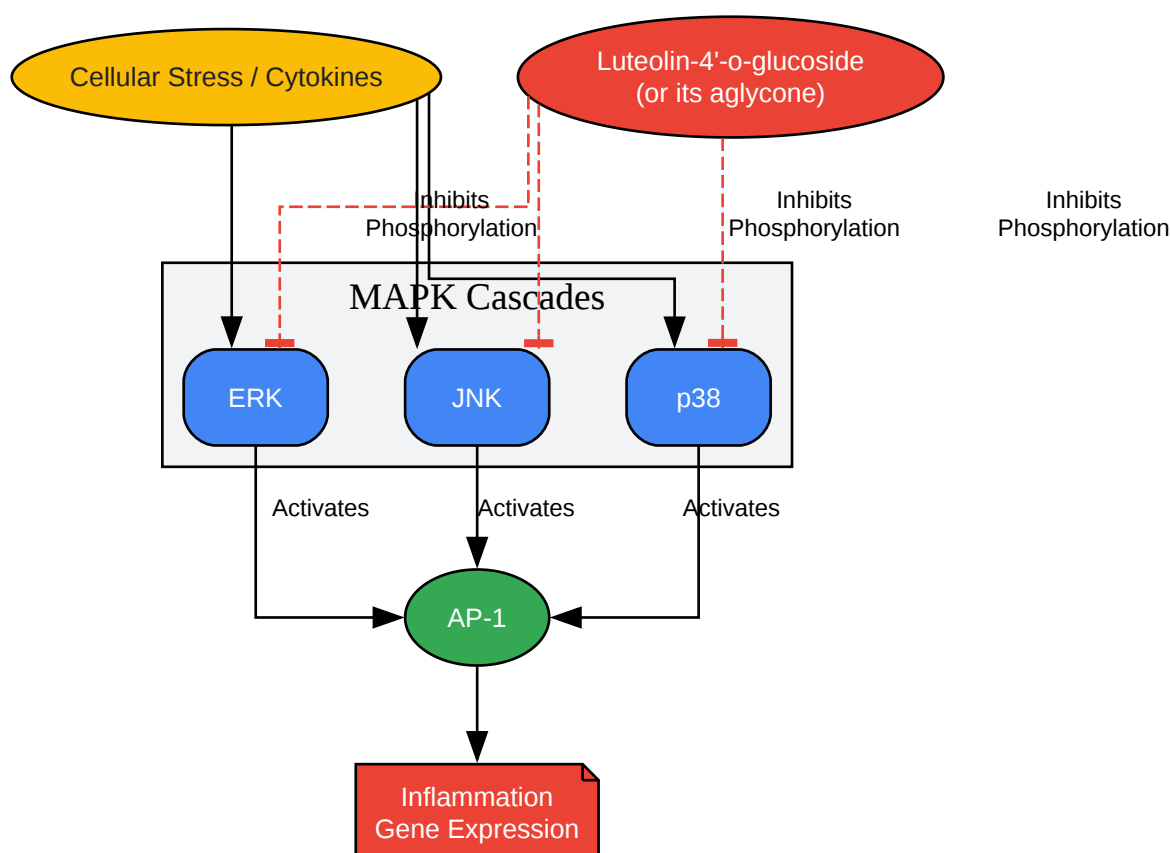


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Caption: Inhibition of the NF-κB signaling pathway by Luteolin/**Luteolin-4'-o-glucoside**.

MAPK Signaling Pathway Inhibition:

Luteolin can also suppress the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.[10][11] This inhibition contributes to the overall anti-inflammatory effect by reducing the activation of transcription factors like AP-1.[13]



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Caption: Modulation of the MAPK signaling pathway by Luteolin/Luteolin-4'-o-glucoside.

Conclusion

Luteolin-4'-o-glucoside is a valuable analytical standard for researchers in natural product chemistry, pharmacology, and drug development. Its use ensures the accuracy and reliability of analytical data, which is essential for the quality control of herbal products and for advancing our understanding of its therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for the effective utilization of **luteolin-4'-o-glucoside** in a research laboratory setting.

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